

# Application Notes and Protocols for Measuring Tebapivat Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tebapivat	
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These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro activity of **Tebapivat** (formerly AG-946), a potent, allosteric activator of pyruvate kinase (PKR). The following assays are designed to assess the biochemical and cellular effects of **Tebapivat** on red blood cell (RBC) physiology.

## **Overview of Tebapivat's Mechanism of Action**

**Tebapivat** is an investigational oral medication that activates the red blood cell-specific isoform of pyruvate kinase (PKR).[1][2] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which generates adenosine triphosphate (ATP) and pyruvate.[3][4] In certain hemolytic anemias, such as sickle cell disease (SCD) and pyruvate kinase deficiency, PKR function is impaired, leading to decreased ATP production and an accumulation of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[5]

Low ATP levels compromise red blood cell membrane integrity and function, while high 2,3-DPG levels decrease the oxygen affinity of hemoglobin, which can exacerbate sickling in SCD. [5][6] **Tebapivat**, as a PKR activator, aims to correct these metabolic abnormalities by increasing ATP levels and decreasing 2,3-DPG levels, thereby improving RBC health and function.[2][7]

## **Quantitative Data Summary**

The following tables summarize the in vitro effects of **Tebapivat** on key biomarkers in red blood cells.



Table 1: Ex Vivo Effects of **Tebapivat** on Pyruvate Kinase (PKR) Activity and Thermostability in Sickle Cell Disease (SCD) Red Blood Cells[7]

Treatment	Concentration (μΜ)	PKR Activity (% of Vehicle)	PKR Thermostability (% of Vehicle)
Vehicle (DMSO)	-	100	22
Mitapivat	100	~150	78
Tebapivat (AG-946)	5	~150	66
Tebapivat (AG-946)	50	~150	95

Table 2: Ex Vivo Effects of **Tebapivat** on Red Blood Cell Metabolites and Oxygen Affinity in Sickle Cell Disease (SCD) Red Blood Cells[7]

Treatment	Concentration (μM)	2,3-DPG (% of Vehicle)	ATP/2,3-DPG Ratio (Fold Change vs. Vehicle)	p50 (% of Vehicle)
Vehicle (DMSO)	-	100	1	100
Mitapivat	100	~75	~1.5	95
Tebapivat (AG- 946)	1	~80	~1.4	96
Tebapivat (AG-	5	~75	~1.6	94
Tebapivat (AG- 946)	50	~70	~1.8	95

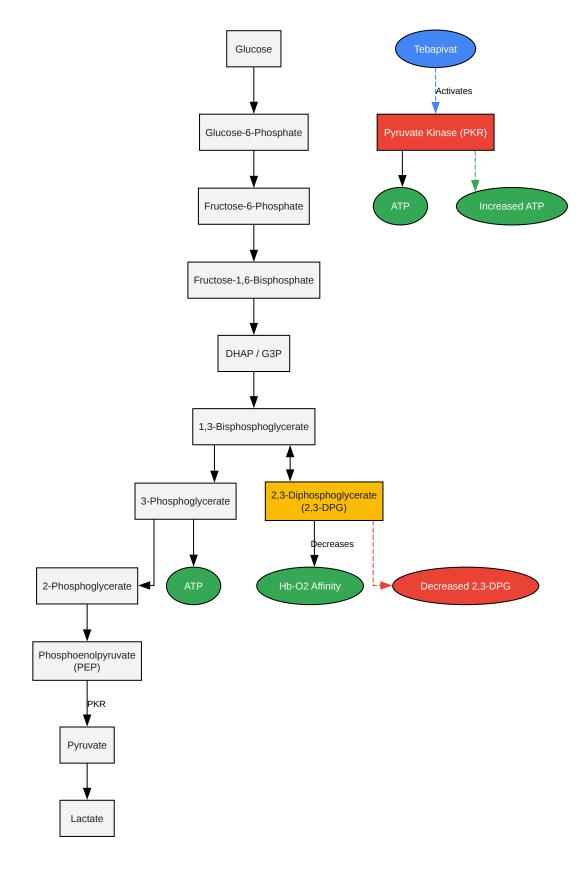
Table 3: In Vivo Pharmacodynamic Effects of **Tebapivat** in Patients with Sickle Cell Disease (28-Day Treatment)[8]



Tebapivat Dose	Mean % Increase in ATP from Baseline (SD)	Mean % Reduction in 2,3- DPG from Baseline (SD)
2 mg	46.3% (29.08)	20.91% (7.10)
5 mg	67.8% (30.92)	29.44% (12.67)

# **Signaling Pathways and Experimental Workflows**

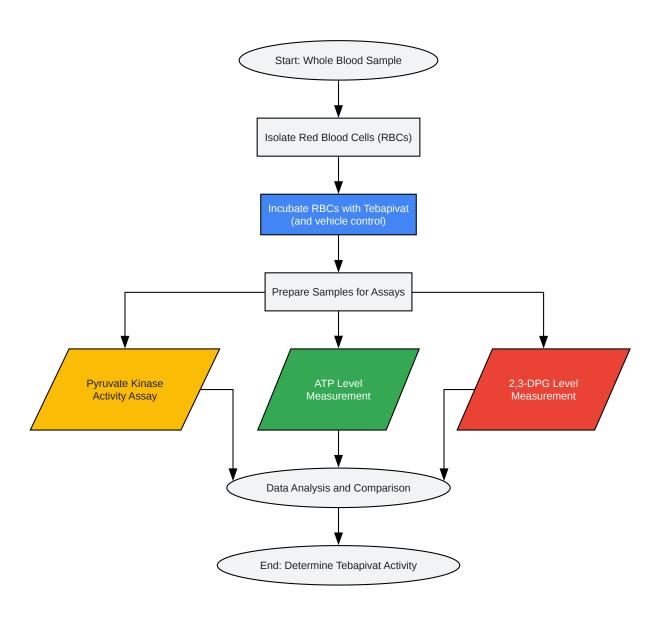




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Figure 1. **Tebapivat**'s action on the red blood cell glycolytic pathway.





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Figure 2. General experimental workflow for in vitro evaluation of **Tebapivat**.

# Experimental Protocols Protocol for Pyruvate Kinase (PK) Activity Assay



This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring PKR activity in red blood cell lysates.[9][10][11][12] The assay is based on a coupled enzyme reaction where the pyruvate generated by PKR is used to produce a detectable signal.

### Materials:

- · Isolated red blood cells
- **Tebapivat** stock solution (in DMSO)
- Vehicle control (DMSO)
- Pyruvate Kinase Assay Buffer
- ADP (Adenosine 5'-diphosphate) solution
- PEP (Phospho(enol)pyruvate) solution
- Lactate Dehydrogenase (LDH)
- NADH (Nicotinamide adenine dinucleotide, reduced)
- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 340 nm

### Procedure:

- RBC Lysate Preparation:
  - Wash isolated RBCs twice with 1X PBS.
  - Lyse the RBCs by adding 4 volumes of cold Pyruvate Kinase Assay Buffer.
  - Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
  - Collect the supernatant (hemolysate) for the assay. Determine the hemoglobin concentration of the lysate for normalization.



- Reaction Mix Preparation:
  - Prepare a reaction mix for each sample and control. For each well, combine:
    - 50 μL Pyruvate Kinase Assay Buffer
    - 2 μL ADP solution (100 mM)
    - 1 μL PEP solution (100 mM)
    - 1 μL LDH (10 units/mL)
    - 1 μL NADH (10 mM)
  - Vortex briefly to mix.
- Assay:
  - Add 10 μL of RBC lysate (pre-treated with **Tebapivat** or vehicle) to each well of the 96-well plate.
  - Add 90 μL of the reaction mix to each well.
  - Immediately measure the absorbance at 340 nm at 37°C in kinetic mode for 10-20 minutes, taking readings every 30 seconds.
- Data Analysis:
  - Calculate the rate of NADH consumption by determining the slope of the linear portion of the absorbance curve (ΔAbs/min).
  - PK activity (U/g Hb) = ( $\Delta$ Abs/min) / ( $\epsilon * I * [Hb]$ )
    - $\varepsilon$  = Molar extinction coefficient of NADH (6.22 mM<sup>-1</sup>cm<sup>-1</sup>)
    - I = path length of the microplate well (cm)
    - [Hb] = Hemoglobin concentration in the lysate (g/dL)



Compare the PK activity in **Tebapivat**-treated samples to the vehicle control.

### **Protocol for ATP Level Measurement**

This protocol utilizes a luciferase-based assay to quantify ATP levels in RBCs treated with **Tebapivat**.[2][13]

### Materials:

- Isolated red blood cells
- **Tebapivat** stock solution (in DMSO)
- Vehicle control (DMSO)
- ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well opaque-walled microplate
- Luminometer

### Procedure:

- Sample Preparation:
  - Wash isolated RBCs twice with 1X PBS containing 10 mM glucose.
  - Resuspend the RBCs in PBS with glucose to a concentration of 1 x 10<sup>6</sup> cells/mL.
  - Incubate the RBC suspension with various concentrations of **Tebapivat** or vehicle control for a specified time (e.g., 2-4 hours) at 37°C.
- Assay:
  - Add 100 μL of the RBC suspension to each well of the 96-well opaque plate.
  - Add 100 μL of the ATP assay reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
  - Generate a standard curve using known concentrations of ATP.
  - Determine the ATP concentration in each sample by interpolating from the standard curve.
  - Express the results as a percentage increase in ATP compared to the vehicle control.

# Protocol for 2,3-Diphosphoglycerate (2,3-DPG) Level Measurement

This protocol describes a spectrophotometric method for the determination of 2,3-DPG levels in RBCs.[2][14]

### Materials:

- Isolated red blood cells
- **Tebapivat** stock solution (in DMSO)
- Vehicle control (DMSO)
- Perchloric acid (8% w/v)
- Potassium carbonate (3 M)
- 2,3-DPG assay kit (commercially available)
- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 340 nm

### Procedure:

Metabolite Extraction:



- Incubate isolated RBCs with **Tebapivat** or vehicle control as described in the ATP assay protocol.
- After incubation, pellet the RBCs by centrifugation.
- Lyse the RBCs and deproteinize the sample by adding an equal volume of cold 8% perchloric acid.
- Vortex and incubate on ice for 10 minutes.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.
- Centrifuge to pellet the potassium perchlorate precipitate. The supernatant contains the 2,3-DPG.

### Assay:

 Follow the instructions provided with the commercial 2,3-DPG assay kit. This typically involves a series of enzymatic reactions that lead to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.

### Data Analysis:

- Generate a standard curve using known concentrations of 2,3-DPG.
- Determine the 2,3-DPG concentration in each sample from the standard curve.
- Normalize the results to the hemoglobin concentration of the initial RBC lysate.
- Express the results as a percentage decrease in 2,3-DPG compared to the vehicle control.

### Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of **Tebapivat**'s activity as a PKR activator. By measuring its direct effect on PKR activity and its downstream consequences on ATP and 2,3-DPG levels in red blood



cells, researchers can effectively evaluate its potential as a therapeutic agent for various hemolytic anemias. Consistent and careful execution of these assays will yield reliable and reproducible data crucial for advancing the understanding and development of **Tebapivat**.

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 To cite this document: BenchChem. [Application Notes and Protocols for Measuring Tebapivat Activity In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144790#assays-for-measuring-tebapivat-activity-in-vitro]

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